9-Hydroxy-3-methylnonan-2-one
Description
9-Hydroxy-3-methylnonan-2-one is a branched aliphatic ketone with a hydroxyl group at the ninth carbon and a methyl substituent at the third carbon. The compound’s aliphatic backbone differentiates it from aromatic hydroxyacetophenones, which dominate the available literature .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
9-hydroxy-3-methylnonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-9(10(2)12)7-5-3-4-6-8-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
WNPWXNIJAITCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCO)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 9-Hydroxy-3-methylnonan-2-one with hydroxyacetophenones and related aliphatic ketones, focusing on molecular properties, synthesis, and biological activity.
Structural and Molecular Comparisons
Table 1: Key Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | Not available | C₁₀H₂₀O₂ | 172.27 | Ketone (C2), hydroxyl (C9), methyl (C3) | Not reported |
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | Aromatic ketone, hydroxyl, chloromethyl | 97–98 |
| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | C₉H₉ClO₃ | 200.62 | Aromatic ketone, hydroxyl, methoxy, chloro | 107–110 |
| 9-Hydroxy-β-ionone | Not provided | C₁₃H₂₀O₂ | 208.30 | Cyclic ketone, hydroxyl | Not reported |
Key Observations :
- Backbone Differences: this compound is aliphatic, whereas the compared compounds are aromatic hydroxyacetophenones or cyclic ketones (e.g., 9-hydroxy-β-ionone) .
- Functional Groups : The hydroxyl and ketone groups are common, but substituents (chloro, methoxy) in aromatic analogs confer distinct reactivity and polarity .
- Molecular Weight: The aliphatic structure of this compound results in a lower molecular weight compared to aromatic analogs with similar functional groups.
Critical Analysis of Limitations
- Data Gaps: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structurally related compounds.
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